4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole
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Overview
Description
4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-substituted (prop-2-yn-1-yl)amines with benzyl 2-azidoacetates in the presence of a copper(I) catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of sustainable solvents and catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and prop-2-yn-1-yl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives or other substituted imidazoles
Scientific Research Applications
4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1,3-thiazol-2-amine
- 3-Phenyl-2-propyn-1-ol
- 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one
Uniqueness
4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-phenyl-1-prop-2-ynylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-8-14-9-12(13-10-14)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUPHUJSTAPYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(N=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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